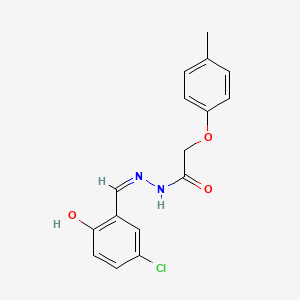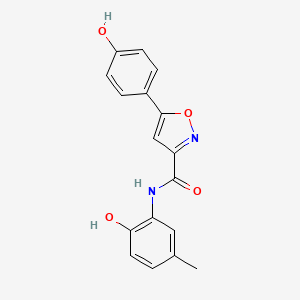
3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate (CPTFP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPTFP is a salt of 3-carboxy-1-propanaminium and 3-chloro-2,2,3,3-tetrafluoropropanoate, which is synthesized through a simple and efficient method.
Applications De Recherche Scientifique
3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate has shown promising results in various scientific research applications. It has been used as a fluorescent probe for the detection of proteins and nucleic acids. 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate has also been used as a pH-sensitive fluorescent probe for intracellular pH measurements. Additionally, 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate has been used as a pH-sensitive drug delivery system.
Mécanisme D'action
The mechanism of action of 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate is not well understood. However, it is believed that 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate interacts with biomolecules such as proteins and nucleic acids, leading to changes in their conformation and function. 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate's pH sensitivity allows it to be used in intracellular pH measurements and drug delivery systems.
Biochemical and Physiological Effects:
3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate has been shown to have minimal toxicity in vitro. However, more studies are needed to determine its toxicity in vivo. 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate has been shown to be a useful tool in the study of protein and nucleic acid interactions. Additionally, 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate has potential applications in drug delivery systems due to its pH sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate is its ease of synthesis. Additionally, 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate is a pH-sensitive fluorescent probe, which makes it useful in various lab experiments. However, one limitation of 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate is its limited solubility in water, which can affect its efficacy in certain experiments.
Orientations Futures
There are several future directions for the research and development of 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate. One potential application is the development of 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate-based pH-sensitive drug delivery systems. Additionally, 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate can be further modified to improve its solubility and efficacy in various lab experiments. Further studies are also needed to determine the toxicity of 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate in vivo. Overall, 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate has shown significant potential in various scientific research applications, and further research is needed to fully understand its mechanisms of action and potential applications.
Méthodes De Synthèse
The synthesis of 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate is a straightforward process that involves the reaction of 3-carboxy-1-propanaminium with 3-chloro-2,2,3,3-tetrafluoropropanoic acid. The reaction is carried out in water at room temperature, and the resulting product is obtained in high yield. The purity of the product can be improved through recrystallization.
Propriétés
IUPAC Name |
4-aminobutanoic acid;3-chloro-2,2,3,3-tetrafluoropropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.C3HClF4O2/c5-3-1-2-4(6)7;4-3(7,8)2(5,6)1(9)10/h1-3,5H2,(H,6,7);(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQVUPDFHJNMNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CN.C(=O)(C(C(F)(F)Cl)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobutanoic acid;3-chloro-2,2,3,3-tetrafluoropropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5971530.png)

![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-3-(methoxymethyl)piperidine](/img/structure/B5971542.png)
![methyl 4-{4-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinyl}benzoate](/img/structure/B5971543.png)
![3-[(cyclobutylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5971552.png)
![isopropyl 4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5971557.png)
![2-(4-bromophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5971564.png)

![3-(4-chlorophenyl)-2-methyl-7-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5971583.png)

![2-[4-(2,2-dimethylpropyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5971595.png)
![1-(4-fluorophenyl)-4-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine](/img/structure/B5971598.png)
![1-isopropyl-2-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5971601.png)
![N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(1H-1,2,4-triazol-1-yl)-2-propanamine](/img/structure/B5971614.png)